Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate Indigo Carmine 5,7’-Isomer is an analog of 5,5’-Indigodisulfonic Acid Disodium Salt and synthesized from Indigo. Indigo is a chemical compound used as a dye in industrial clothing and textile processes. Also used in the synthesis of organic semiconductors.

Brand Name: Vulcanchem
CAS No.: 27414-68-2
VCID: VC20810450
InChI: InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
SMILES: C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+]
Molecular Formula: C16H8N2Na2O8S2
Molecular Weight: 466.4 g/mol

Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate

CAS No.: 27414-68-2

Cat. No.: VC20810450

Molecular Formula: C16H8N2Na2O8S2

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate - 27414-68-2

Specification

CAS No. 27414-68-2
Molecular Formula C16H8N2Na2O8S2
Molecular Weight 466.4 g/mol
IUPAC Name disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate
Standard InChI InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Standard InChI Key QVTMQQLVIHWZOG-QDBORUFSSA-L
Isomeric SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])N/C(=C/3\C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])/C2=O.[Na+].[Na+]
SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+]
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)[O-])NC(=C3C(=O)C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])C2=O.[Na+].[Na+]

Introduction

Chemical Identity and Structure

Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate is characterized by a unique molecular structure that belongs to the indigo dye family. It is identifiable through various chemical identifiers that facilitate its recognition in chemical databases and literature. The compound is registered with the Chemical Abstracts Service (CAS) number 27414-68-2, which serves as its primary identification in chemical research and commerce . This complex organic molecule possesses a molecular formula of C16H8N2Na2O8S2 and a molecular weight of 466.4 g/mol, reflecting its intricate structure composed of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms.

The compound is also known by several synonyms that refer to its structural characteristics, including "Indigo Carmine 5,7'-Isomer" and "Disodium 3,3'-dioxo-1,1',3,3'-tetrahydro-2,2'-biindole-5,7'-disulfonate". These alternative names highlight its relationship to the indigo dye family while specifying its unique structural arrangement. Additionally, it is sometimes referred to as "1H-Indole-5-sulfonicacid, 2-(1,3-dihydro-3-oxo-7-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, disodium salt" according to the 9CI nomenclature system, or "[D2,2'-Biindoline]-5,7'-disulfonic acid, 3,3'-dioxo-, disodium salt" as per the 8CI naming convention .

Structural Characteristics

The molecular structure of this compound features a complex arrangement of two indole rings connected through a double bond. The characteristic elements of this structure include:

  • Two indole rings with oxo substituents

  • Sulfonate groups at the 5 and 7' positions

  • Two sodium atoms that balance the negative charges of the sulfonate groups

  • A unique double bond connection between the indole rings

Table 1: Key Chemical Identifiers for Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate

ParameterValue
CAS Number27414-68-2
Molecular FormulaC16H8N2Na2O8S2
Molecular Weight466.4 g/mol
IUPAC Namedisodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate
Standard InChIKeyQVTMQQLVIHWZOG-QDBORUFSSA-L

Research Findings: Oxidation Kinetics

Significant research has been conducted on the oxidation kinetics of related indigo compounds, providing insights that may be relevant to understanding the chemical behavior of Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate. One notable study examined the oxidation of indigo carmine, a compound structurally related to our subject compound, with potassium bromate in various conditions .

Oxidation Mechanism and Products

The oxidation of indigo carmine with bromate ions proceeds through a specific stoichiometric relationship, with 3 moles of indigo carmine reacting with 2 moles of bromate ion . This oxidation process results in the formation of Isatin-5-monosulphonic acid as the primary product, which was identified through specific spot tests involving alcoholic solution of 4-NitroPhenyl Hydrazine . The confirmation of this product provides valuable insights into the oxidative transformation pathways of these indigo-based compounds.

Kinetic Parameters and Catalytic Effects

The kinetic studies revealed that the oxidation reaction follows first-order kinetics with respect to indigo carmine in the presence of surfactant micelles such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) . The reaction rate is significantly influenced by the concentration of hydrogen ions ([H+]) and bromate ions ([BrO3-]), with first-order dependencies observed for both reactants .

A particularly notable finding is the catalytic effect of micellar systems on the reaction rate. The research demonstrated that the reaction rate increased dramatically in the presence of surfactants – by approximately 232 times with CTAB and 15 times with SDS . This substantial enhancement suggests that micellar environments can significantly alter the reaction kinetics of these indigo-based compounds, potentially through mechanisms involving altered reactant concentrations within the micellar phase or changes in the reaction pathway.

Table 2: Effect of Surfactants on Oxidation Rate of Indigo Carmine

SurfactantApproximate Rate Enhancement
CTAB232-fold increase
SDS15-fold increase

Mechanistic Insights

The proposed mechanism for the oxidation involves the formation of HBrO3 as a reactive intermediate through the protonation of BrO3- in a pre-equilibrium step, followed by the interaction of this species with indigo carmine in the rate-determining step . This mechanism explains the observed first-order kinetics with respect to [H+], indigo carmine, and [BrO3-] through the rate equation:

Rate = kK[H+][IC][BrO3-]

Where k is the rate constant for the rate-determining step, K is the equilibrium constant for the formation of HBrO3, [IC] represents the concentration of indigo carmine, and [H+] and [BrO3-] are the concentrations of hydrogen ions and bromate ions, respectively .

Interestingly, in the presence of CTAB micelles, the reaction mechanism appears to change, as evidenced by the inhibition of the reaction by hydrogen ions rather than the catalysis observed in the absence of micelles . This phenomenon is attributed to the preferential binding of BrO3- rather than HBrO3 to the CTAB micelles, with the former becoming the active oxidizing species within the micellar environment .

SupplierPhysical FormPurityMinimum OrderStorage Recommendations
Zibo Hangyu BiotechnologyPowder99%10 gramsStore in dry, dark, ventilated place
Qingdao BelugaBrown powder99%1 gramAvoid light, ventilation, and shade
Chemlyte SolutionsLiquid99.0%100 gramsStore container tightly closed in dry, cool, well-ventilated place; store apart from foodstuff containers or incompatible materials

The variation in minimum order quantities from different suppliers (ranging from 1 gram to 100 grams) indicates that the compound is available for both small-scale research applications and larger industrial uses. The high purity levels (≥99%) offered by all suppliers suggest that the compound is produced to meet stringent quality requirements for research and industrial applications.

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